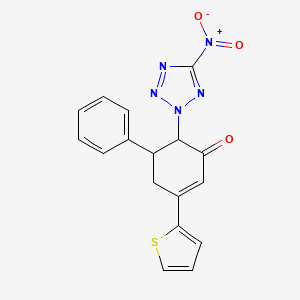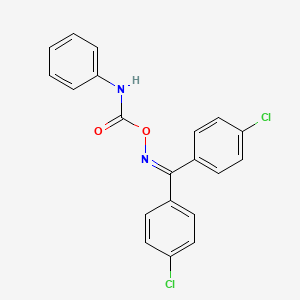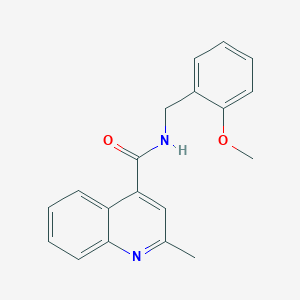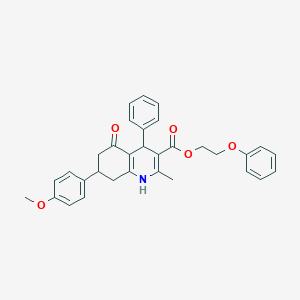![molecular formula C18H20N2O3S2 B5132717 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline, also known as PTI-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline involves the inhibition of various signaling pathways that are involved in inflammation and cancer progression. The compound has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are involved in the production of pro-inflammatory cytokines and the growth and survival of cancer cells.
Biochemical and Physiological Effects
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, the compound has been shown to have neuroprotective effects. Studies have shown that 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline can protect neurons from oxidative stress and prevent neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in lab experiments is its specificity for certain signaling pathways. The compound has been shown to selectively inhibit the NF-κB and STAT3 pathways, which reduces the risk of off-target effects. However, one limitation of using 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline. One area of research could focus on the development of more soluble analogs of the compound, which would increase its potential for therapeutic use. Another area of research could focus on the use of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in combination with other anti-cancer or anti-inflammatory agents, which could enhance its therapeutic efficacy. Additionally, further research could explore the potential use of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in the treatment of other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline involves a multi-step process that begins with the reaction of 2-bromo-4-nitrothiophene with piperidine to form 4-piperidinyl-2-bromo-5-nitrothiophene. The resulting compound is then treated with sodium hydride and 1H-indole-3-carbaldehyde to produce 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline.
Applications De Recherche Scientifique
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. Studies have shown that 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Another area of research has focused on the anti-cancer properties of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline. Studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(20-11-8-14-6-2-3-7-16(14)20)17-12-15(13-24-17)25(22,23)19-9-4-1-5-10-19/h2-3,6-7,12-13H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLIUTCSXACWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B5132641.png)




![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)

![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)
